molecular formula C6H11N3O2S B13271102 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide

2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide

Cat. No.: B13271102
M. Wt: 189.24 g/mol
InChI Key: YXVNGWSVVOVIQE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide (CAS 1690772-73-6) is a high-purity chemical reagent featuring a molecular framework of significant interest in medicinal chemistry. This compound, with the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol, integrates a pyrazole heterocycle with a sulfonamide functional group . The pyrazole-sulfonamide architecture is a recognized privileged scaffold in drug discovery, forming the core structure of several FDA-approved therapeutics, including the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib . Research into analogous pyrazole and sulfonamide hybrids has demonstrated a broad spectrum of promising biological activities, suggesting potential research applications for this compound. Pyrazoline-sulfonamide hybrids have shown significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and the yeast Candida albicans . Furthermore, such compounds have exhibited potent antiproliferative effects against various human carcinoma cell lines, including cervix carcinoma (HeP-2C) and human lung carcinoma (A549), while showing lower toxicity toward mammalian cell lines . The incorporation of the sulfonamide group is a key strategy in drug design, as this moiety can inhibit crucial enzymatic pathways, such as folate biosynthesis in bacteria or carbonic anhydrase in humans . The structural features of this compound make it a valuable building block for synthesizing novel compounds and investigating new therapeutic agents for treating cancers, infectious diseases, and inflammatory conditions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)ethanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-9-6(2-4-8-9)3-5-12(7,10)11/h2,4H,3,5H2,1H3,(H2,7,10,11)

InChI Key

YXVNGWSVVOVIQE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Method C: Coupling Reactions

Pyrazole sulfonamides can also be synthesized via coupling reagents, though this is less common for primary sulfonamides. For example, HATU-mediated coupling has been used for analogous pyrazole-acetamide derivatives:

Reagent Role
HATU Activator
DIEA Base
DMF Solvent

Limitations : Lower yields (~40–60%) compared to direct amination.

Key Data from Literature

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Ammonia-mediated (B) High purity, scalable Requires toxic SOCl₂ 60–70%
Coupling (C) Mild conditions Costly reagents 40–60%

Spectroscopic Validation

  • ¹H NMR : Characteristic peaks for pyrazole (δ 7.2–7.6 ppm) and sulfonamide (δ 3.3–3.8 ppm).
  • FT-IR : N–H stretch (~3334 cm⁻¹), S=O asymmetric stretch (~1190 cm⁻¹).

Optimization Strategies

  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/hexane).
  • Scale-Up : Use flow chemistry for safer handling of SOCl₂.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Molecular Structure and Physicochemical Properties

The following table highlights key differences between 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
This compound (hypothetical) C₆H₁₁N₃O₂S 189.24* Ethane-sulfonamide, 1-methylpyrazole N/A
(1-Methyl-1H-pyrazol-5-yl)methanesulfonamide C₅H₉N₃O₂S 175.21 Methane-sulfonamide, 1-methylpyrazole 1249489-23-3
3-Chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide C₁₉H₂₀ClN₃O₂S 389.90 Chlorobenzene-sulfonamide, phenyl-ethyl 2640885-63-6
(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)aminobenzenesulfonamide Variable ~400–450† Benzenesulfonamide, substituted pyrazole N/A

*Calculated based on molecular formula. †Estimated from similar structures in .

Key Observations:

  • Substituent Effects : The chlorobenzene-sulfonamide derivative (CAS 2640885-63-6) exhibits higher molecular weight and lipophilicity due to aromatic and chloro substituents, which may influence blood-brain barrier permeability .

Q & A

Q. What computational tools predict the compound’s ADMET properties?

  • Methodological Answer :
  • Use SwissADME to estimate logP (lipophilicity), bioavailability, and P-gp substrate potential.
  • ProTox-II for toxicity prediction (e.g., hepatotoxicity risk).
  • Molecular dynamics to simulate blood-brain barrier permeability based on polar surface area (<90 Ų) .

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